Binol

説明

Historical Context and Evolution of 1,1'-Bi-2-naphthol as a Privileged Chiral Scaffold

The concept of atropisomerism, a type of axial chirality arising from restricted bond rotation, was first experimentally detected in 1922 wikipedia.org. However, the profound importance of axial chirality in chemical synthesis truly began to be appreciated in the 1980s with the development of compounds like 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) wikipedia.orgacs.org. Within this evolving landscape, 1,1'-Bi-2-naphthol, often abbreviated as BINOL, emerged as a prominent and "privileged" chiral scaffold wikipedia.orgthieme-connect.comnih.gov.

A privileged chiral scaffold is a molecular framework that, when incorporated into a ligand or catalyst, consistently delivers high enantioselectivity across a broad range of asymmetric reactions nih.gov. This compound's evolution into such a scaffold is attributed to its stable chiral configuration, versatile functionality, and the relative ease of its synthesis and derivatization from inexpensive 2-naphthol (B1666908) nih.govresearchgate.net. The preparation of racemic this compound can be achieved through the oxidative coupling of 2-naphthol, for instance, using iron(III) chloride as an oxidant wikipedia.orgchemeurope.comresearchgate.net. The separation of its enantiomers, a crucial step for its application in asymmetric synthesis, can be accomplished through various methods, including optical resolution techniques like the formation of inclusion compounds with chiral auxiliaries or enzymatic resolution chemeurope.comresearchgate.netorgsyn.org.

Significance of Axial Chirality in 1,1'-Bi-2-naphthol and its Derivatives

Axial chirality in this compound arises from the restricted rotation around the bond connecting the two naphthyl units, preventing interconversion between its enantiomeric forms at room temperature due to a high rotational barrier (approximately 40 kcal mol⁻¹ for the neutral form) wikipedia.orgrsc.orgnih.gov. This stability is crucial, as it ensures that the chiral information encoded in the this compound structure is maintained during chemical transformations wikipedia.orgd-nb.info.

The two enantiomers, (R)-BINOL and (S)-BINOL, are non-superimposable mirror images and possess distinct optical rotations, with the (R)-enantiomer being dextrorotary and the (S)-enantiomer levorotary wikipedia.orgontosight.ai. This inherent chirality is the basis for this compound's utility in creating chiral environments for asymmetric reactions. Derivatives of this compound, such as hydrogenated this compound (H8-BINOL) and this compound-derived phosphoric acids, also exhibit axial chirality and have been extensively explored acs.orgacs.orgmdpi.com. The substituents at various positions on the naphthyl rings, particularly at the 3 and 3' positions, can significantly modulate the electronic and steric properties of this compound-based complexes, thereby influencing their catalytic activity and selectivity thieme-connect.comcsic.esrsc.org.

The significance of axial chirality in this compound and its derivatives is further highlighted by their application in the design of molecular ferroelectrics and mechanically interlocked molecules, where the chiral unit acts as a stereogenic element, influencing the properties and behavior of these complex systems d-nb.infonih.gov.

Overview of Key Research Domains Utilizing 1,1'-Bi-2-naphthol

This compound and its derivatives have found widespread application across several key research domains due to their ability to induce enantioselectivity in chemical reactions.

Asymmetric Catalysis: This is arguably the most prominent application of this compound wikipedia.orgontosight.aisioc-journal.cnsigmaaldrich.com. This compound serves as a foundational chiral ligand for transition-metal-catalyzed asymmetric synthesis, enabling the production of enantiomerically enriched compounds vital for pharmaceuticals and agrochemicals wikipedia.orgontosight.ai. It forms chiral complexes with various metals, including titanium, aluminum, and magnesium, acting as chiral Lewis acids thieme-connect.comacs.orgrsc.org. These complexes are employed in a diverse array of reactions, including:

Asymmetric Hydrogenation: this compound-derived catalysts have been instrumental in asymmetric hydrogenation reactions ontosight.ai.

Carbonyl Addition and Reductions: this compound-based catalysts are effective in asymmetric additions of nucleophiles to aldehydes and ketones, as well as their reductions thieme-connect.comacs.orgsigmaaldrich.comsigmaaldrich.com.

Michael Additions and Diels-Alder Reactions: this compound and its derivatives are utilized in various cycloaddition reactions, including Diels-Alder reactions, and Michael additions sioc-journal.cnsigmaaldrich.comsigmaaldrich.com.

Other Reactions: This includes asymmetric C-H activation, C-C and C-heteroatom bond formation, rearrangement reactions, and photoredox catalysis acs.org.

Chiral Recognition: this compound-based receptors are extensively used for chiral recognition, particularly for anions, cations, and neutral molecules csic.esmdpi.comnih.gov. The hydroxyl groups of this compound can form intermolecular hydrogen bonds with analytes, leading to enantioselective binding csic.esacs.org. This is crucial for applications in biotechnology, medical diagnostics, and the synthesis of biologically significant molecules csic.es.

Materials Science: this compound's chiral properties extend to the development of novel materials. It has been incorporated into porous organic networks to tailor the chiral properties of molecular catalysts and has been explored in the design of chiral porous polymers for enantiorecognition csic.esacs.org. Furthermore, this compound has been utilized as a chiral element in mechanically interlocked molecules (MIMs), such as catenanes and rotaxanes, influencing their stereoselective chemosensing and catalytic applications d-nb.info. Recent research also highlights the use of this compound in creating axially chiral multiferroic crystals with coexisting ferroelectricity and ferroelasticity nih.gov.

The versatility of this compound as a chiral scaffold is evident in its continuous exploration and modification to develop new classes of tunable ligands, such as "click"-BINOLs, which incorporate triazole groups for enhanced catalytic performance thieme-connect.com.

Data Tables

Here are some key properties of 1,1'-Bi-2-naphthol:

| Property | Value | Citation |

| Chemical Formula | C₂₀H₁₄O₂ | wikipedia.orgchemeurope.comwikidata.org |

| Molar Mass | 286.32 g/mol | wikipedia.orgchemeurope.com |

| Melting Point | 205 to 211 °C (401 to 412 °F; 478 to 484 K) | wikipedia.orgchemeurope.comsmolecule.com |

| Specific Rotation | ± 35.5° (c = 1 in THF) | wikipedia.orgchemeurope.com |

| Volumetric Mass Density | 0.62 g cm⁻³ | wikipedia.org |

| Enantiomer | Specific Rotation (c=1 in THF) | PubChem CID |

| (R)-(+)-BINOL | +35.5° | 11762 wikipedia.orgwikidata.orgfishersci.ca |

| (S)-(-)-BINOL | -35.5° | 11762 wikipedia.org |

Structure

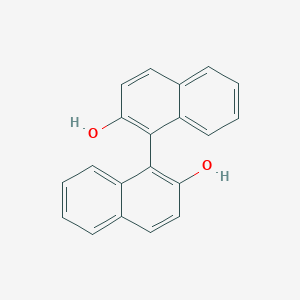

2D Structure

3D Structure

特性

IUPAC Name |

1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTXVXKCQZKFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060526 | |

| Record name | [1,1'-Binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-09-5, 18531-94-7, 18531-99-2 | |

| Record name | BINOL | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=602-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-BINOL | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18531-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Binol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18531-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Bi-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018531947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018531992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Bi-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Binaphthalene]-2,2'-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1,1'-Binaphthalene-2,2'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-binaphthyl-2,2'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-1,1'-Binaphthalene-2,2'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BINOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6IDZ128WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BINOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54OT5RRV4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25AB254328 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enantioselective Synthesis and Resolution Methodologies for 1,1 Bi 2 Naphthol and Analogues

Asymmetric Oxidative Coupling Strategies for C1-Symmetric and C2-Symmetric 1,1'-Bi-2-naphthol Derivatives

The asymmetric oxidative coupling of 2-naphthol (B1666908) derivatives represents a direct and atom-economical route to chiral BINOLs. rsc.org This transformation involves the formation of a C-C bond between two naphthol units, typically catalyzed by chiral transition metal complexes or organocatalysts.

Transition-metal-catalyzed asymmetric oxidative coupling has been extensively developed for the synthesis of BINOL scaffolds. nih.gov A variety of metal complexes, including those based on copper (Cu), vanadium (V), iron (Fe), and ruthenium (Ru), have been successfully employed to promote this reaction with high enantioselectivity. rsc.orgencyclopedia.pubmdpi.com

The control of selectivity is achieved through the use of chiral ligands that coordinate to the metal center, creating a chiral environment that directs the coupling of the two 2-naphthol molecules. nih.gov For instance, iron complexes generated in situ from Fe(ClO4)2 and a chiral bisquinolyldiamine ligand have been shown to catalyze the homo-coupling of 2-naphthols, yielding enantioenriched BINOLs in good yields and moderate enantioselectivities. nih.govmdpi.com Similarly, copper catalysts prepared with chiral amine ligands, such as those derived from BINAM (1,1′-binaphthyl-2,2′-diamine), have demonstrated high enantioselectivity in these coupling reactions. rsc.org Chiral diphosphine oxide-iron(II) complexes have also been developed for the enantioselective oxidative coupling of 2-naphthol derivatives, achieving high yields. rsc.org

The reaction conditions and the electronic and steric properties of the substituents on the 2-naphthol substrate can significantly influence the yield and enantiomeric excess (er) of the resulting this compound product. mdpi.com

| Catalyst System | Ligand | Yield (%) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee %) | Ref |

| Fe(ClO4)2 | Bisquinolyldiamine (L1) | up to 99% | up to 81:19 er | nih.gov |

| Fe(OTf)2 | (S)-xylyl-iPrO-BIPHEP-oxide | up to 98% | 60-85% ee | encyclopedia.pub |

| CuI | Picolinic acid/substituted this compound | up to 89% | up to 96% ee | mdpi.com |

| VOSO4 | Schiff base from (S)-tert-leucine | 46-76% | up to 91% ee | mdpi.com |

| (aqua)ruthenium complex | salen | 55-85% | up to 94% ee | encyclopedia.pub |

While transition-metal catalysis dominates the field, organocatalyzed approaches for the asymmetric synthesis of axially chiral compounds have also been established. nih.gov These methods avoid the use of metals, which can be advantageous in terms of cost and toxicity. The development of organocatalysts for the oxidative coupling of 2-naphthols provides an alternative strategy for accessing enantiopure this compound derivatives.

The oxidative coupling of 2-naphthols is generally understood to proceed through a radical mechanism. youtube.com Three primary pathways have been proposed: radical-radical coupling, radical-anion coupling, and heterolytic coupling. encyclopedia.pubmdpi.com

Radical-Radical Coupling : In this mechanism, the metal catalyst oxidizes two molecules of 2-naphthol via single-electron transfer (SET) to generate two aryloxy radical intermediates. youtube.comresearchgate.net These two radicals then dimerize to form the C-C bond, yielding the this compound product. youtube.comacs.org

Radical-Anion Coupling : This is often the most accepted mechanism. encyclopedia.pubmdpi.com It involves the initial oxidation of one 2-naphthol molecule by the metal catalyst (Mⁿ⁺) to form a radical species. encyclopedia.pubmdpi.com This radical then couples with a second, neutral (anionic phenoxide) 2-naphthol molecule. mdpi.comnih.gov The resulting radical intermediate is subsequently oxidized to restore aromaticity and form the final product. encyclopedia.pubmdpi.com This pathway is supported by various experimental and mechanistic studies. mdpi.comnih.gov

The specific pathway that dominates can depend on the catalyst system and reaction conditions. For example, studies on bimetallic oxovanadium complexes suggest the reaction proceeds via a radical-radical mechanism in an intramolecular manner. acs.org In contrast, mechanistic proposals for certain copper-catalyzed systems favor the radical-anion pathway. encyclopedia.pubmdpi.com

Kinetic Resolution of Racemic 1,1'-Bi-2-naphthol and its Derivatives

Kinetic resolution is a widely used technique for separating the enantiomers of racemic this compound and its derivatives. researchgate.net This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched substrate from the product. nih.gov

Enzymes, particularly lipases and esterases, can serve as highly selective catalysts for the kinetic resolution of this compound derivatives. A common strategy involves the enantioselective hydrolysis of a racemic this compound diester. wikipedia.orgorgsyn.org For instance, the enzyme cholesterol esterase can selectively hydrolyze the (S)-diester of this compound dipentanoate, leaving the (R)-diester unreacted. wikipedia.org The unreacted (R)-dipentanoate can then be separated and hydrolyzed under basic conditions to yield highly enantiopure (R)-BINOL, while the (S)-BINOL can be recovered from the initial enzymatic reaction. wikipedia.orgorgsyn.org This method is valued for its high enantioselectivity and the use of mild, environmentally benign conditions. orgsyn.org

Non-enzymatic, or chemical, kinetic resolution provides a versatile alternative for accessing enantiopure BINOLs. nih.gov These methods often involve reactions such as O-acylation, O-alkylation, phosphorylation, or silylation, catalyzed by a chiral species. nih.govnih.gov The selectivity factor (s), which is the ratio of the reaction rates for the two enantiomers (k_fast/k_slow), is a critical measure of the resolution's efficiency. A high selectivity factor allows for the recovery of the unreacted substrate with very high enantiomeric excess. nih.gov

Recent advances include the use of chiral counterions, such as ammonium (B1175870) salts, to mediate the kinetic resolution of various C2- and non-C2-symmetric BINOLs through O-alkylation, achieving selectivity factors up to 46. nih.gov Another novel approach is the copper-hydride-catalyzed atroposelective Si-O coupling, which represents the first kinetic resolution of this compound derivatives by silylation, with selectivity factors reaching up to 38 for certain substrates. nih.govacs.org

| Method | Chiral Catalyst/Reagent | Selectivity Factor (s) | Ref |

| O-Alkylation | Chiral Ammonium Salt (Counterion) | up to 46 | nih.gov |

| Si-O Coupling (Silylation) | CuCl / (R,R)-Ph-BPE | up to 38 | nih.govacs.org |

| O-Acylation | Chiral 4-dimethylaminopyridine (B28879) equivalent | up to 38 | nih.gov |

| Alcoholysis of vinyl ether | Palladium / Chiral Diamine Ligand | up to 36 | nih.gov |

| Dehydrogenative Coupling | Chiral Borane / Chiral Phosphine (B1218219) (FLP) | Moderate to high enantioselectivities | rsc.org |

Diastereomeric Salt and Co-crystal Formation for Enantioseparation

The resolution of racemic 1,1'-Bi-2-naphthol (this compound) through the formation of diastereomeric salts or co-crystals is a classical and effective strategy for obtaining enantiopure forms. This method relies on the reaction of the weakly acidic racemic this compound with a chiral resolving agent, typically a chiral base, to form two diastereomeric complexes. Due to their different physical properties, such as solubility, these diastereomers can be separated by fractional crystallization.

A widely utilized class of resolving agents for this compound are the Cinchona alkaloids. For instance, N-benzylcinchonidinium chloride has been shown to form salt co-crystals selectively with (R)-BINOL. orgsyn.org In a typical procedure, when racemic this compound and N-benzylcinchonidinium chloride are dissolved in a suitable solvent like acetonitrile, the complex with (R)-BINOL crystallizes out of the solution while the complex with (S)-BINOL remains dissolved. orgsyn.orgwikipedia.org The (R)-BINOL can then be recovered from the crystals, and the (S)-BINOL can be isolated from the supernatant, with recoveries for each enantiomer reported in the range of 85-93% and enantiomeric excess (ee) of ≥99%. orgsyn.org The efficiency of this separation can be enhanced by subsequent slurrying or recrystallization steps. orgsyn.org

More recently, strongly basic chiral amidines have been developed for the enantioseparation of weakly acidic phenols like this compound. rsc.org A chiral amidine derived from dehydroabietic acid, a commercially available natural product, forms diastereomeric salts with this compound. rsc.org A single crystallization of the salt of racemic this compound with this chiral amidine in ethyl acetate (B1210297) can yield the (R)-BINOL salt with high yield (94%) and high enantiopurity. rsc.org X-ray crystallography has revealed that chiral recognition is facilitated by salt formation between the amidine and the phenol (B47542) group, along with additional intermolecular NH/π interactions. rsc.org

Other approaches involve the derivatization of this compound prior to resolution. One method generates 1,1'-bi-2-naphthol boric anhydride (B1165640) from racemic this compound, which is then resolved using (L)-proline as the agent in THF to separate the two diastereoisomers. academax.com This process yielded enantiomerically pure (S)- and (R)-1,1'-bi-2-naphthol in 79% and 74% yield, respectively. academax.com Another strategy employs a boronic acid functionality as a resolving group. Racemic this compound boronic acid reacts with a commercially available pinene-derived iminodiacetic acid to form diastereomers that can be separated. nih.gov

The table below summarizes various methodologies for the enantioseparation of this compound using diastereomeric salt and co-crystal formation.

| Resolving Agent | Separated Enantiomer | Solvent(s) | Yield / Purity |

| N-benzylcinchonidinium chloride | (R)-BINOL (crystallized), (S)-BINOL (supernatant) | Acetonitrile, Methanol | 85-93% recovery, >99% ee |

| Chiral Amidine (from dehydroabietic acid) | (R)-BINOL | Ethyl acetate | 94% yield, >99% ee |

| (L)-proline (with this compound boric anhydride) | (S)- and (R)-BINOL | Tetrahydrofuran (THF) | 79% ((S)), 74% ((R)) |

| Pinene-derived iminodiacetic acid (with this compound boronic acid) | (R)- and (S)-BINOL derivatives | Not specified | Good yields |

Direct Asymmetric Synthesis Approaches to Enantiopure 1,1'-Bi-2-naphthol

Direct asymmetric synthesis, particularly through the oxidative coupling of 2-naphthol, represents one of the most efficient and atom-economical routes to enantiopure 1,1'-Bi-2-naphthol (this compound). mdpi.comencyclopedia.pub This approach avoids the need for resolving a racemic mixture and instead uses a chiral catalyst to control the stereochemistry of the coupling reaction, producing one enantiomer in excess. The most explored methods involve transition-metal complexes with chiral ligands that catalyze the dimerization of 2-naphthol, often using air or oxygen as the terminal oxidant. mdpi.com

Copper-based catalytic systems are among the most successful for this transformation. mdpi.com For example, a catalyst generated in situ from CuBr and a chiral 1,5-N,N-bidentate ligand based on a spirocyclic pyrrolidine (B122466) oxazoline (B21484) skeleton has been shown to effectively couple 2-naphthols to yield (S)-BINOL derivatives with high enantioselectivity (up to 99% ee) and good yields (up to 87%). mdpi.com The proposed mechanism for this type of coupling is often a radical-anion pathway. mdpi.com Another effective copper catalyst, prepared from CuI and a ligand synthesized from chelating picolinic acid and substituted BINOLs, was used in the asymmetric oxidative coupling of 2-naphthols to afford 6,6'-disubstituted (R)-BINOLs in yields up to 89% and with excellent enantioselectivities of up to 96% ee. encyclopedia.pub

Iron complexes have also been employed for the enantioselective synthesis of this compound. A system generated in situ from Fe(ClO₄)₂ and a bisquinolyldiamine (BQCN) ligand mediates the asymmetric oxidative homo-coupling of 2-naphthols, leading to (S)-BINOL derivatives with excellent yields (up to 99%) and enantiomeric excesses up to 81%. mdpi.com

Besides copper and iron, complexes of other transition metals such as vanadium and ruthenium have been developed for the enantioselective oxidative coupling of 2-naphthols. mdpi.com The success of these catalytic systems hinges on the effective transfer of chirality from the ligand to the substrate during the key C-C bond-forming step, with the structure of the catalyst, solvent, and base all playing crucial roles in determining the reaction's yield and enantioselectivity. mdpi.com

The table below provides an overview of selected catalytic systems for the direct asymmetric synthesis of this compound.

| Catalyst System (Metal + Ligand) | Oxidant | Enantiomer | Yield | Enantiomeric Excess (ee) |

| CuBr + Spirocyclic pyrrolidine oxazoline ligand | Air | (S)-BINOL derivatives | up to 87% | up to 99% |

| Fe(ClO₄)₂ + Bisquinolyldiamine (BQCN) ligand | Not specified | (S)-BINOL derivatives | up to 99% | up to 81% |

| CuI + Picolinic acid/substituted this compound ligand | Not specified | (R)-BINOL derivatives | up to 89% | up to 96% |

| Fe(II) + Chiral diphosphine oxide ligand | Aerobic | C1-symmetric this compound derivatives | up to 98% | 60-85% |

| (aqua)ruthenium complex (salen) | Aerobic | (R)-BINOLs | 55-85% | up to 94% |

Derivatization and Structural Modification of 1,1 Bi 2 Naphthol Scaffolds

Regioselective Functionalization of 1,1'-Bi-2-naphthol

The ability to selectively introduce functional groups at specific positions on the BINOL scaffold is essential for tailoring its properties. acs.org Direct electrophilic substitution and modern C-H activation techniques have emerged as powerful tools for achieving high regioselectivity. nih.gov

Direct electrophilic substitution on the this compound core is a convenient method for structural modification, with regioselectivity being highly dependent on reaction conditions and the nature of the electrophile. nih.govacs.org The electronic properties of the naphthyl rings, governed by the hydroxyl groups, and steric hindrance dictate the preferred positions of substitution.

6,6'-Positions: Electrophilic attack most favorably occurs at the 6- and 6'-positions, which are para to the hydroxyl groups. nih.gov This high regioselectivity is attributed to the resonance stabilization provided by the electron-donating hydroxyl groups and lower steric hindrance compared to other positions. nih.gov A prime example is the bromination of this compound, which predominantly yields the 6,6'-dibromo derivative. nih.gov Similarly, Friedel-Crafts reactions, such as acylation and alkylation, also show a strong preference for these positions. nih.gov For instance, reaction of (R)-BINOL with 1-adamantanol (B105290) in the presence of sulfuric acid yields (R)-6,6′-di(adamantan-1-yl)this compound. nih.gov

3,3'-Positions: These positions are electronically less favorable for direct electrophilic substitution. nih.gov However, functionalization at the 3,3'-sites is highly desirable as these positions are proximal to the chiral axis and can significantly influence the steric and electronic environment of catalysts. researchgate.net The most common strategy to achieve substitution at these positions is through ortho-lithiation of a protected this compound derivative, followed by quenching with an electrophile. acs.org Protecting groups like methoxymethyl (MOM) ethers are frequently used to direct the lithiation specifically to the 3,3'-positions. researchgate.net

5,5'-Positions: Substitution at the 5,5'-positions can be achieved by modifying the electronic properties of the this compound scaffold. For example, when the hydroxyl groups of (R)-BINOL are converted to acetates, their electron-donating strength is reduced. This change in electronics redirects bromination to occur at the 5,5'-positions, yielding (R)-5,5'-dibromo-BINOL diacetate. nih.gov Another indirect method involves a nucleophilic cine-substitution, where a 6,6'-disubstituted this compound derivative is converted to a 5,5'-dicyano product. nih.govacs.org

4,4'- and 7-Positions: Functionalization at the 4,4'- and 7-positions via classical electrophilic substitution is less common and more challenging. No direct electrophilic substitution at the 7-position has been reported, as this site is not significantly influenced by the resonance effect of the 2-hydroxyl group. acs.org Achieving substitution at these less reactive sites typically requires alternative strategies like transition metal-catalyzed C-H activation. acs.org

| Position(s) | Methodology | Example Reaction | Key Considerations |

|---|---|---|---|

| 6,6'- | Direct Electrophilic Substitution | Bromination with Br₂ | Most electronically and sterically favored position. |

| 3,3'- | Directed Ortho-lithiation | Reaction of MOM-protected this compound with n-BuLi, then an electrophile. | Requires protection of hydroxyl groups. Allows for introduction of a wide variety of functional groups. |

| 5,5'- | Modified Electrophilic Substitution | Bromination of this compound diacetate. | Altering the electron-donating ability of the 2,2'-substituents changes regioselectivity. |

| 4,4'- & 7- | (Generally not accessible by direct electrophilic substitution) | N/A | These positions are less reactive; require methods like C-H activation. |

Transition metal-catalyzed C-H activation has become a vital strategy for the regioselective functionalization of this compound, offering pathways to derivatives that are difficult to access through traditional methods. acs.org This approach often employs a directing group, which positions the metal catalyst in proximity to a specific C-H bond, enabling its cleavage and subsequent functionalization. This strategy has successfully enabled selective substitutions at the 3-, 4-, 5-, 6-, and 7-positions. acs.org For example, palladium-catalyzed C-H amination reactions have been developed using chiral this compound-phosphoric acid ligands, demonstrating the utility of this approach in synthesizing valuable chiral amine building blocks.

Synthesis of Hydrogenated 1,1'-Bi-2-naphthol (H₈-BINOL) Derivatives

Hydrogenation of the this compound scaffold leads to 5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2-naphthol (H₈-BINOL), a derivative with distinct stereochemical and catalytic properties. This modification enhances steric bulk and conformational flexibility, which can be advantageous in asymmetric catalysis.

The most direct route to H₈-BINOL is the partial hydrogenation of this compound. orgsyn.org This reduction can be achieved using heterogeneous catalysts such as platinum or palladium on a solid support. These methods are often clean and convenient, and in many cases, proceed without racemization of the chiral axis.

A more elaborate, multi-step synthesis allows for the introduction of substituents prior to hydrogenation. This sequence typically involves:

Alkylation or protection of the hydroxyl groups of this compound.

Regioselective dihalogenation (e.g., bromination or iodination).

Suzuki coupling with various substituted boronic acids to install desired aryl or alkyl groups.

Deprotection of the hydroxyl groups.

Finally, hydrogenation of the substituted this compound derivative to yield the corresponding H₈-BINOL analogue.

H₈-BINOL and its derivatives possess unique attributes that distinguish them from their fully aromatic this compound counterparts. These differences in geometry, flexibility, and electronic nature often translate into superior catalytic performance in specific asymmetric reactions.

Flexibility and Dihedral Angle: Axially chiral H₈-BINOL catalysts are considered more flexible than this compound catalysts. This increased flexibility allows them to adapt their conformation within the transition state of a reaction, which can lead to enhanced enantioselectivity. The dihedral angle in the transition state of reactions catalyzed by H₈-BINOL is often lower than that of this compound, a factor cited for its excellent performance in asymmetric additions to aldehydes.

Steric and Electronic Properties: The hydrogenation of the four aromatic rings increases the steric bulk around the chiral axis. This enhanced steric hindrance can improve stereocontrol in catalytic transformations. Furthermore, H₈-BINOL has different acidity and solubility profiles compared to this compound.

Catalytic Performance: In comparative studies, H₈-BINOL-derived catalysts have often demonstrated higher enantioselectivity than their this compound analogues. For example, in the asymmetric addition of diethylzinc (B1219324) to aldehydes, a modified (R)-H₈-BINOL catalyst was found to be significantly more efficient and enantioselective than the corresponding (S)-BINOL derivatives.

| Characteristic | This compound | H₈-BINOL |

|---|---|---|

| Structure | Fully aromatic naphthyl rings | Partially hydrogenated (tetralone) rings |

| Flexibility | More rigid | More flexible |

| Dihedral Angle | Larger in transition states | Smaller in transition states, potentially improving enantioselectivity. |

| Steric Bulk | Less bulky | More bulky due to hydrogenated rings, enhancing stereocontrol. |

| Catalytic Activity | Highly effective in many reactions. | Often shows superior enantioselectivity in specific reactions (e.g., additions to aldehydes). |

Design and Synthesis of Conformationally Restricted 1,1'-Bi-2-naphthol Analogues

While the rotational flexibility of the C1-C1' bond in this compound is hindered enough to allow for stable atropisomers, further restricting its conformation can lead to catalysts with enhanced selectivity and stability. The design of such analogues involves introducing covalent tethers or incorporating the this compound unit into a more rigid supramolecular architecture.

One successful strategy is the synthesis of chiral macrocycles that incorporate the this compound unit. beilstein-journals.org By bridging the 3,3'-positions of a this compound derivative with rigid aromatic dicarboxylic acid spacers, "one-pot" macrocyclization can yield homochiral macrocycles with defined shapes and cavities. beilstein-journals.org This approach not only locks the dihedral angle of the binaphthyl unit but also creates a well-defined chiral environment, which is beneficial for molecular recognition and catalysis.

Another approach involves the dearomatization of the this compound scaffold to construct spiro-compounds. researchgate.net This transformation creates a spirocyclic system at one of the naphthyl rings, fundamentally altering the geometry and fixing the conformation of the binaphthyl core. These strategies represent advanced methods for fine-tuning the this compound scaffold, moving beyond simple substitution to create highly organized and rigid catalytic structures.

Applications of 1,1 Bi 2 Naphthol in Asymmetric Catalysis

1,1'-Bi-2-naphthol as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

BINOL's rigid C2-symmetric framework makes it an ideal chiral ligand for a broad spectrum of metal-catalyzed asymmetric transformations. The coordination of this compound to a metal center creates a chiral environment that dictates the stereochemical outcome of the reaction.

Chiral Metal-1,1'-Bi-2-naphthol Complexes in Enantioselective Transformations (e.g., Cu, Fe, Ru, V, Al, Zn, Ti, Au)

Chiral metal-BINOL complexes have demonstrated remarkable efficacy in various enantioselective reactions. The choice of metal and specific this compound derivative allows for fine-tuning of catalytic activity and stereocontrol.

Copper (Cu): Copper complexes with this compound derivatives are effective in asymmetric oxidative coupling reactions of 2-naphthols, yielding this compound derivatives with high enantioselectivities, often reaching up to 99% ee and 87% yield. mdpi.comencyclopedia.pubresearchgate.net They have also been applied in copper-mediated enantioselective C-H alkynylation of ferrocenes, achieving promising enantiomeric ratios (e.g., 82:18 er) and good yields (63%). nih.gov

Iron (Fe): Iron complexes, particularly those generated in situ with specific bisquinolyldiamine ligands, have been successfully employed in the asymmetric oxidative homo-coupling of 2-naphthols, leading to this compound derivatives with yields up to 99% and enantiomeric excesses up to 81%. mdpi.comnih.govthieme-connect.com Furthermore, this compound-derived cyclopentadienone iron complexes have been utilized in the asymmetric hydrogenation of ketones, achieving enantiomeric excesses up to 77%. researchgate.net

Ruthenium (Ru): Ruthenium complexes, often featuring this compound-derived phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are well-known for their applications in asymmetric hydrogenation. aip.org Specifically, (aqua)ruthenium complexes with salen ligands have been developed for enantioselective aerobic coupling of 2-naphthols, providing (R)-BINOLs with yields ranging from 55% to 85% and enantiomeric excesses up to 94%. mdpi.comencyclopedia.pub

Vanadium (V): Vanadium complexes, particularly those formed from VOSO4 and Schiff base ligands derived from this compound, have been successfully applied in the atroposelective synthesis of (R)- and (S)-BINOL, with yields between 46% and 76% and enantiomeric excesses up to 91%. mdpi.comencyclopedia.pub

Aluminum (Al): this compound-aluminum complexes serve as efficient catalysts for a variety of asymmetric transformations. Notable examples include the asymmetric ring-closing ene reaction, which yields optically active 6-membered cyclized alcohols with high enantioselectivity (nearly 90% ee and 98% conversion). rsc.orgresearchgate.net They are also effective in the asymmetric cyanosilylation of aldehydes, producing cyanohydrins in good yields (45-99%) and excellent enantioselectivities (85% to >99% ee). ua.es Additionally, this compound-aluminum catalysts facilitate asymmetric aryl transfers from triaryl(tetrahydrofuran)aluminum reagents to ketones with high enantioselectivity. acs.org

Zinc (Zn): Zinc complexes with this compound and its derivatives are highly enantioselective catalysts for the asymmetric organozinc addition to aldehydes, achieving enantiomeric excesses ranging from 90% to >99% for various aldehydes. acs.org A BINOLate-zinc complex, specifically with 3,3'-dibromo-BINOL, has been found to be a highly efficient catalyst for the enantioselective hetero-Diels-Alder reaction of Danishefsky's diene and aldehydes, yielding products with up to quantitative yield and 98% ee. researchgate.netorganic-chemistry.org Zinc-BINOL catalysts also promote the enantioselective epoxidation of α,β-enones, providing moderate to excellent yields and high enantiomeric excesses. nih.gov Furthermore, this compound-derived phosphotriesters have been explored in asymmetric zinc-catalyzed hydrosilylation of ketones, yielding alcohols with up to 92% yield and 34% ee. academie-sciences.fr

Titanium (Ti): Titanium(IV) complexes of this compound are widely used as chiral Lewis acids. They catalyze the asymmetric allylation of ketones, producing tertiary homoallylic alcohols in excellent yields (80-99%) and high enantioselectivities (79-95%). nih.gov (S)-BINOL-Ti(OiPr)4 complexes are also effective in highly enantioselective vinyl additions of vinylaluminum reagents to ketones, affording tertiary allylic alcohols with up to 98% ee and high yields. organic-chemistry.org Moreover, Ti(IV)-H8-BINOL complexes are highly efficient in hetero-Diels-Alder reactions, achieving yields up to 92% and enantioselectivities up to 99% ee. acs.org

Gold (Au): Chiral C,O-chelated this compound/gold(III) complexes have been developed for asymmetric catalysis, specifically achieving asymmetric carboalkoxylation of ortho-alkynylbenzaldehydes with excellent enantioselectivity, up to 99% ee. ua.esacs.org this compound-derived phosphoramidite (B1245037) ligands are also utilized in enantioselective gold catalysis. thieme-connect.com

The following table summarizes selected examples of metal-BINOL catalyzed reactions:

| Metal Complex (Ligand) | Reaction Type | Substrate Class | Yield (%) | Enantioselectivity (ee %) | Reference |

| Cu-BINOL | Oxidative Coupling of 2-naphthols | 2-Naphthols | Up to 87 | Up to 99 | mdpi.comresearchgate.net |

| Fe-BINOL (BQCN) | Oxidative Homo-coupling of 2-naphthols | 2-Naphthols | Up to 99 | Up to 81 | mdpi.comnih.gov |

| Ru-BINOL (Salen) | Aerobic Coupling of 2-naphthols | 2-Naphthols | 55-85 | Up to 94 | mdpi.comencyclopedia.pub |

| V-BINOL (Schiff base) | Atroposelective this compound Synthesis | This compound | 46-76 | Up to 91 | mdpi.comencyclopedia.pub |

| Al-BINOL | Ring-closing Ene Reaction | Unsaturated Aldehydes | 98 (Conv.) | ~90 | rsc.orgresearchgate.net |

| Al-BINOL | Cyanosilylation of Aldehydes | Aliphatic, Aromatic Aldehydes | 45-99 | 85 to >99 | ua.es |

| Zn-BINOL | Organozinc Addition to Aldehydes | Aldehydes | High | 90 to >99 | acs.org |

| Zn-3,3'-Br2-BINOL | Hetero-Diels-Alder Reaction | Aldehydes | Quantitative | Up to 98 | researchgate.netorganic-chemistry.org |

| Ti-BINOL | Allylation of Ketones | Ketones | 80-99 | 79-95 | nih.gov |

| Ti-(S)-BINOL | Vinyl Additions to Ketones | Ketones | High | Up to 98 | organic-chemistry.org |

| Ti-H8-BINOL | Hetero-Diels-Alder Reaction | Aldehydes | 92 | Up to 99 | acs.org |

| Au-BINOL | Carboalkoxylation | ortho-Alkynylbenzaldehydes | - | Up to 99 | ua.esacs.org |

Mechanistic Studies of Chiral Metal-1,1'-Bi-2-naphthol Catalysis, including Chiral-at-Metal Induction

Mechanistic investigations into metal-BINOL catalysis reveal diverse modes of chiral induction. One notable mechanism is chiral-at-metal induction , where the metal center itself becomes a stereogenic element, influenced by the chiral this compound ligand.

For instance, in this compound-aluminum-catalyzed asymmetric hydroboration of heteroaryl ketones, mechanistic studies suggest a chiral-at-metal stereoinduction mode. acs.orgresearchgate.net Theoretical calculations indicate that an octahedral stereogenic-at-metal aluminum alkoxide species is the most stable and catalytically relevant intermediate. acs.orgresearchgate.net This species promotes the stereo-determining hydroboration through a ligand-assisted hydride transfer mechanism, rather than a conventional hydroalumination. acs.orgresearchgate.net The aluminum-centered chirality is induced by the chiral this compound ligands during diastereoselective assembly, and this mechanism has been supported by single-crystal X-ray diffraction, NMR, and Electronic Circular Dichroism (ECD) experiments. acs.orgresearchgate.net

In copper-catalyzed oxidative coupling reactions, the proposed mechanism often involves a radical-anion coupling pathway. mdpi.comencyclopedia.pub The stereoselectivity in these reactions is influenced by steric impediment during the attack of radical species. mdpi.comencyclopedia.pub For ruthenium-catalyzed coupling, the cross-coupling selectivity can be dominated by steric effects and proceeds via chemoselective oxidation through single electron transfer (SET). mdpi.comencyclopedia.pub Studies on zinc-BINOL complexes in hetero-Diels-Alder reactions suggest the involvement of various aggregated species, which can lead to both positive and negative nonlinear effects, indicating complex mechanistic pathways. researchgate.netorganic-chemistry.org

Ligand Design and Tunability for Enhanced Stereocontrol

The versatility of this compound as a chiral ligand stems from its structural tunability, allowing for the rational design of derivatives with enhanced stereocontrol. Modifications, particularly at the 3,3'-positions, can significantly influence the electronic and steric properties of the resulting metal-BINOL complex, leading to improved activity and selectivity. thieme-connect.com

Strategies for ligand design and tunability include:

Substitution at 3,3'-positions: Introducing various substituents at the 3,3'-positions of the binaphthyl backbone allows for modulation of the chiral environment around the metal center. This can lead to more active and selective catalysts by influencing the steric bulkiness and electronic nature of the ligand. acs.orgthieme-connect.com

Partial Hydrogenation: The partial hydrogenation of this compound to derivatives like H4-BINOL and H8-BINOL provides more flexible catalyst structures. nih.govrsc.org H8-BINOL, for example, is distinguished from this compound by different solubilities, acidities, racemization profiles, geometries, and bite angles, making it a more versatile catalyst with enhanced tunability and conformational rigidity. acs.orgnih.gov H8-BINOL catalysts have shown superior enantioselectivity in some asymmetric additions to aldehydes compared to parent this compound. acs.orgnih.gov

"Click" Chemistry for Modular Design: The development of "click"-BINOLs, which are 1,2,3-triazole-BINOL ligands synthesized via Huisgen [3+2] cycloaddition, offers a modular and flexible strategy for creating tunable ligands. researchgate.netthieme-connect.comthieme-connect.com This approach allows for easy introduction of diverse substituents onto the triazole ring, enabling fine-tuning of reaction conditions and achieving good enantioselectivities (e.g., up to 86% ee in diethylzinc (B1219324) addition to aldehydes). thieme-connect.comthieme-connect.com

Incorporation of Lewis Basic Groups: Integrating Lewis basic amine groups into the 3,3'-positions of partially hydrogenated H8this compound derivatives has led to more generally enantioselective and efficient catalysts, particularly for reactions like diphenylzinc (B92339) addition to aldehydes. acs.org

Perfluoro-binaphthyl Skeletons: The use of F10this compound-derived phosphoric acids, featuring a perfluoro-binaphthyl skeleton, has been shown to enhance catalytic activity and create a more effective chiral environment for enantioselective transformations like the carbonyl-ene reaction. rsc.org

Organocatalysis with 1,1'-Bi-2-naphthol-Derived Catalysts

Beyond their role as metal ligands, this compound derivatives are also highly effective organocatalysts, operating primarily through Brønsted acid or other non-metal-mediated mechanisms.

1,1'-Bi-2-naphthol-Derived Phosphoric Acids as Brønsted Acid Organocatalysts

This compound-derived phosphoric acids (BPAs) have emerged as privileged chiral Brønsted acid organocatalysts due to their strong acidity and ability to form well-defined hydrogen-bonding networks that facilitate chiral induction. rsc.orgpsu.edu

Key applications include:

Mukaiyama-Mannich Reaction: BPAs catalyze the Mukaiyama-Mannich reaction between aldimines and ketene (B1206846) silyl (B83357) acetals with excellent diastereoselectivities (>99:1) and enantioselectivities (up to 96% ee), along with high yields (up to 99%). psu.edu This reaction can be performed as a two- or three-component process and has been successfully applied in the total synthesis of complex molecules like (S)-anabasine. psu.edu

Friedel-Crafts Alkylation: Enantioselective Friedel-Crafts alkylation of substituted indoles with nitrostyrene (B7858105) derivatives is efficiently catalyzed by this compound-based phosphoric acids, achieving up to quantitative yields and high enantioselectivities (up to 94% ee). psu.edu

Carbonyl-Ene Reaction: F10this compound-derived chiral phosphoric acids are effective catalysts for the enantioselective carbonyl-ene reaction of 1,1-disubstituted olefins with ethyl glyoxylate, providing enantio-enriched homoallylic alcohols in high yields and high enantioselectivities. rsc.org

Phosphinylation: Chiral this compound-derived phosphoric acids have been used in the enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides, yielding products with good to excellent yields and moderate enantioselectivities (up to 44% ee with H8-BINOL derived CPA). nih.gov

Cycloaddition Reactions: BPAs are instrumental in various enantioselective cycloaddition reactions, including [3+2], formal [3+3], [4+2], vinylogous [4+2], and 1,3-dipolar cycloadditions, facilitating the synthesis of complex nitrogen- and oxygen-containing heterocyclic molecules. nih.govmdpi.com

1,4-Dihydropyridine Synthesis: this compound-derived phosphoric acids mediate the organocatalytic synthesis of enantiomerically enriched 1,4-dihydropyridines (1,4-DHPs) with good yields (31-93%) and good to excellent enantioselectivity (66-98% ee). scispace.com

N-Triflyl Phosphoramides and Related 1,1'-Bi-2-naphthol Derivatives in Organocatalysis

N-Triflyl phosphoramides (NTAPs) derived from this compound are a class of highly acidic and active organocatalysts, often exhibiting superior performance compared to parent this compound-derived phosphoric acids due to their lower pKa values. rsc.orgmdpi.com H8-BINOL-based N-triflyl phosphoramides and disulfonimides are recognized as powerful alternatives to conventional chiral phosphoric acids. acs.org

Applications of these derivatives include:

[3+2] Cycloaddition Reactions: NTAPs effectively promote the [3+2] cycloaddition of N-acyl hydrazones to cyclic and terminal alkenes, providing products in fair to excellent yields, excellent diastereoselectivities, and very good to excellent enantioselectivities. mdpi.com They are also suitable catalysts for the [3+2] cycloaddition between hydrazones and ethyl vinyl thioether, yielding polysubstituted pyrazolidines with excellent enantioselectivity. mdpi.com

Nazarov Cyclizations: this compound-derived phosphoramides have been successfully applied in the Nazarov cyclization of divinyl ketones, leading to cyclized products with enantiomeric excesses as high as 82%. acs.org

Bifunctional 1,1'-Bi-2-naphthol-Derived Catalysts (e.g., Sulfides, NHCs)

This compound's structure allows for the incorporation of various functional groups, leading to the development of bifunctional catalysts that can simultaneously activate substrates through different modes, such as Brønsted acidity, Lewis acidity, or hydrogen bonding. nih.gov

Sulfides and Selenides: this compound-derived chiral bifunctional sulfide (B99878) and selenide (B1212193) catalysts possessing a hydroxy group have proven effective in enantioselective halolactonizations. For instance, these catalysts facilitate asymmetric bromolactonizations and iodolactonizations of alkenoic acids, yielding chiral γ-butyrolactone products, which are important in medicinal chemistry. jst.go.jpnih.govbeilstein-journals.orgresearchgate.net While this compound-derived chiral selenide catalysts have shown good performance in enantioselective iodolactonizations, related sulfide catalysts unexpectedly produced racemic iodolactonization products, highlighting the distinct roles of chalcogenide moieties. jst.go.jpnih.gov The bifunctional design, particularly the presence of both a chalcogenide moiety and a hydroxy group, is crucial for achieving high enantioselectivity in these reactions. jst.go.jpbeilstein-journals.orgresearchgate.net

N-Triflyl Phosphoramides: this compound-based N-triflyl phosphoramides and disulfonimides have emerged as powerful alternatives to chiral phosphoric acids (CPAs). acs.orgnih.gov These catalysts, often more acidic than their phosphoric acid counterparts, are effective in activating less basic substrates like carbonyl groups. rsc.org The synthesis of these catalysts typically involves the installation of the N-triflylphosphoramide group onto the this compound scaffold. rsc.org

Mechanistic Investigations of Organocatalytic Cycles and Stereochemical Induction

Mechanistic studies are crucial for understanding how this compound-derived catalysts achieve stereocontrol. The chiral recognition often stems from intermolecular hydrogen bonds formed between the hydroxyl groups of this compound and the analyte, leading to preferred interactions with one enantiomer. acs.orgcsic.esjlu.edu.cn

Hydrogen Bonding and Proton Transfer: For this compound N-triflylphosphoramides, theoretical calculations have revealed that the active catalyst is often a less stable tautomer containing a P(=NTf)OH group, and proton transfer from the catalyst to the substrate occurs concomitantly with ring closure. acs.org This challenges the traditionally accepted mechanisms involving only NH···O=C hydrogen bonding or simple proton transfer. acs.org

Transition State Control: In many this compound-catalyzed reactions, stereochemical induction is dictated by the precise orientation of the substrate within the chiral pocket of the catalyst in the transition state. For instance, in asymmetric propargylation of aldehydes catalyzed by this compound-derived phosphoric acids, DFT calculations suggest a six-membered transition state where the Brønsted acidic site of the catalyst interacts with the pseudoaxial cyclic boronate oxygen, and the phosphoryl oxygen interacts with the formyl proton. researchgate.net The dihedral angle in the transition state of H8-BINOL catalysts is often lower than that of this compound, contributing to enhanced enantioselectivity in certain reactions. nih.gov

Metal-BINOL Complexes: In metal-catalyzed reactions involving this compound ligands, the metal center often coordinates to the substrate, and the chiral this compound scaffold influences the approach of reactants. For example, in calcium-BINOL phosphate-catalyzed hydrocyanation of hydrazones, DFT calculations propose a catalytic cycle where an isocyanide (rather than cyanide) is the preferred coordination to calcium, and the active catalyst favors a side-on coordination of cyanide. beilstein-journals.orgx-mol.netnih.govbeilstein-journals.orgresearchgate.net The configuration-determining step is the hydrocyanation via a calcium isocyanide complex. nih.govbeilstein-journals.org

Diverse Enantioselective Transformations Catalyzed by 1,1'-Bi-2-naphthol Systems

This compound and its derivatives are widely applied in a broad range of asymmetric transformations, leading to the formation of various chiral compounds. acs.orgnih.govsigmaaldrich.comnih.gov

Asymmetric C-C Bond Formation Reactions (e.g., Aldol-type, Mannich, Friedel-Crafts, Petasis Reactions)

This compound-derived catalysts are highly effective in promoting the formation of new carbon-carbon bonds with excellent enantiocontrol. acs.orgnih.govnih.govpsu.edu

Aldol-type Reactions: this compound-derived phosphoric acids are powerful Brønsted acid catalysts for aldol-type reactions, including the synthesis of phthalides via tandem Mannich lactamization and aldol-lactonization reactions using H8-BINOL-based chiral Brønsted acids. nih.govpsu.edu

Mannich Reactions: Asymmetric Mannich reactions are well-catalyzed by this compound-derived phosphoric acids, leading to α-functionalized amino compounds with high enantioselectivities. nih.govpsu.edu For example, reactions between aldimines and ketene silyl acetals can achieve high diastereoselectivities (>99:1) and enantioselectivities up to 96% ee. psu.edu

Friedel-Crafts Reactions: this compound-derived chiral Brønsted acids have been extensively used in asymmetric Friedel-Crafts reactions, particularly for the activation of imine intermediates and electron-deficient alkenes. nih.govbeilstein-journals.orgacs.org

Petasis Reactions: While not explicitly detailed in the search results for "Petasis reaction" with this compound, the broad applicability of this compound in C-C bond formation suggests its potential in such transformations.

Asymmetric Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions, Nazarov Cyclizations)

This compound systems are highly effective in controlling the stereochemistry of various cycloaddition reactions. acs.orgnih.govnih.gov

Diels-Alder Reactions: this compound and its derivatives are widely used as ligands in asymmetric Diels-Alder reactions, providing high conversions and excellent stereoselectivities. sigmaaldrich.compsu.eduresearchgate.netresearchgate.netscispace.comrsc.org For example, B(OPh)3/BINOL complexes have enabled catalytic, enantioselective [4+2] cycloadditions of 2′-hydroxychalcones for the synthesis of flavonoid Diels-Alder natural products like sanggenons C and O. scispace.com this compound-zinc complexes have been studied for inverse-electron-demand imino Diels-Alder reactions, where the interaction between the zinc center and the dienophile, along with steric discrimination from the this compound ligand, dictates the stereoselectivity. rsc.org

1,3-Dipolar Cycloadditions: this compound-derived catalysts are also applied in asymmetric 1,3-dipolar cycloadditions, contributing to the synthesis of complex heterocyclic compounds. acs.orgnih.gov

Nazarov Cyclizations: this compound N-triflylphosphoramides are among the most important classes of catalysts for highly enantioselective Nazarov cyclizations of divinyl ketones. acs.org Mechanistic studies indicate that the enantioselectivity is influenced by catalyst distortion, the degree of proton transfer, and noncovalent interactions in the transition state. acs.org

Asymmetric C-Heteroatom Bond Formation Reactions (e.g., Hydrocyanation, Hydroboration, Hydrogenation of Imines, Bromolactonization)

This compound-derived catalysts are instrumental in forming chiral C-heteroatom bonds. acs.orgnih.govnih.gov

Hydrocyanation: Asymmetric hydrocyanation of hydrazones, catalyzed by calcium-BINOL phosphate (B84403) complexes, yields valuable α-hydrazinonitriles. beilstein-journals.orgx-mol.netnih.govbeilstein-journals.orgresearchgate.net Trimethylsilyl cyanide (TMSCN) is commonly used as a cyanide source. beilstein-journals.orgx-mol.netnih.govbeilstein-journals.org

Hydroboration: this compound-substituted boronates have found use as chiral Lewis acid catalysts in asymmetric hydroboration reactions. rsc.org

Hydrogenation of Imines: this compound-derived phosphoric acids are effective organocatalysts for the asymmetric transfer hydrogenation of imines, producing chiral amines in good yields and high enantioselectivities, often using Hantzsch esters or benzothiazoles as hydride sources. rsc.orgscispace.comresearchgate.netnih.gov Chiral hydrogenated H8-BINOL diphosphine ligands in conjunction with iridium-containing coordination compounds have also shown excellent characteristics in asymmetric hydrogenation of imines, achieving high enantiomeric excesses and turnover numbers. google.com

Bromolactonization: this compound-derived chiral bifunctional sulfide and selenide catalysts are known to be effective for enantioselective bromolactonizations of unsaturated acids, leading to chiral γ-butyrolactones and phthalides. jst.go.jpnih.govbeilstein-journals.orgresearchgate.netacs.orgrsc.org

Asymmetric Rearrangement and Multi-component Reactions

This compound systems also facilitate asymmetric rearrangement and multi-component reactions. acs.orgnih.govnih.gov

Rearrangement Reactions: H8-BINOL with diverse structural modifications has found applications in rearrangement reactions. nih.gov

Multi-component Reactions: The broad-spectrum applications of H8-BINOL organocatalysts extend to one-pot and multicomponent reactions, attracting significant research attention. acs.orgnih.govnih.govresearchgate.net

Applications of 1,1 Bi 2 Naphthol in Molecular Recognition and Sensing

Supramolecular Enantiorecognition Mediated by 1,1'-Bi-2-naphthol Architectures

1,1'-Bi-2-naphthol in Self-Assembled Structures for Chiral Recognition

BINOL's inherent chirality facilitates its integration into self-assembled systems that are capable of enantioselective recognition. These systems often leverage non-covalent interactions, such as hydrogen bonding, π-π stacking, and coordination, to form ordered supramolecular architectures.

Research has demonstrated the formation of chiral this compound cages through imine condensation reactions. For instance, the condensation of (S)- or (R)-BINOL-derived dialdehydes with tris(2-aminoethyl)amine (B1216632) yields chiral [2+3] imine cages. These cages, which can be further reduced to more stable amine cages, have been successfully applied in the enantioselective recognition of specific diamines, such as (1R,2R)- and (1S,2S)-1,2-diaminocyclohexane. rsc.org

Derivatives of octahydronaphthol (H8-BINOL) have also been shown to form supramolecular vesicles through the synergistic effects of π-π forces and strong hydrogen bonding. Two such chiral H8-BINOL derivatives, R-1 and R-2, function as dialdehyde (B1249045) fluorescent probes. These probes exhibit enantioselective recognition, particularly towards S-2-amino-1-phenylethanol, with R-1 demonstrating superior effectiveness. mdpi.comresearchgate.net Furthermore, an H8-BINOL chiral fluorescent sensor, modified with a 1,2,3-triazole moiety, has shown high enantioselectivity for L-phenylalanine, indicating its potential in amino acid discrimination. researchgate.net

This compound can also act as a chiral bias in coordination-driven self-assembly processes. In one notable example, the compelling interplay of hydrogen bonding presented by R- or S-BINOL during the subcomponent self-assembly of a tetrahedral nanocage (Td1) induced the selective formation of a single enantiopure cage (MOC-1Zn(R/S)). This phenomenon, termed "reverse chiral recognition," highlights how the guest molecule (this compound) can dictate the ultimate stereochemistry of the host cage. chemrxiv.org

The development of self-assembled nanovesicles based on chiral bis-H8-BINOL has also been explored for multi-analyte recognition. These nanovesicles have been utilized for the recognition of Fe³⁺ ions, followed by a secondary recognition of L-cysteine through a 1+1 complex formation, demonstrating their versatility in sensing applications. rsc.org

The following table summarizes some key examples of this compound-based self-assembled structures for chiral recognition:

| This compound Derivative / Structure Type | Recognized Chiral Analyte(s) | Recognition Mechanism / Observation | Reference |

| Chiral this compound cages (imine/amine) | (1R,2R)- and (1S,2S)-1,2-diaminocyclohexane | Enantioselective binding | rsc.org |

| H8-BINOL derivatives (R-1, R-2) supramolecular vesicles | S-2-amino-1-phenylethanol | Fluorescence enhancement and redshift | mdpi.comresearchgate.net |

| H8-BINOL-1,2,3-triazole fluorescent sensor | L-phenylalanine | High enantioselective fluorescence enhancement | researchgate.net |

| This compound-biased tetrahedral nanocages (MOC-1Zn(R/S)) | Achiral building blocks (this compound acts as chiral bias) | Selective formation of enantiopure cage via "reverse chiral recognition" | chemrxiv.org |

| Bis-H8-BINOL self-assembled nanovesicles | Fe³⁺ and L-cysteine | Fluorescence quenching for Fe³⁺, restoration for L-cysteine | rsc.org |

Enantioselective Gelation and Gel Collapse Phenomena

The ability of this compound derivatives to form supramolecular gels that undergo enantioselective collapse upon interaction with specific chiral analytes represents a powerful strategy for visual chiral sensing. This phenomenon relies on the disruption of the non-covalent interactions that maintain the gel network.

One notable example involves an optically active this compound-terpyridine based Cu(II) complex, (R)-2, which forms a stable gel in chloroform. This gel exhibited remarkable enantioselective behavior: the addition of (S)-phenylglycinol (0.10 equiv) caused the gel network to collapse, while (R)-phenylglycinol at the same concentration had no such effect. Similar enantioselective gel collapsing was observed with (R)- and (S)-1-amino-2-propanol, highlighting the potential for visual chiral discrimination. researchgate.netnih.govnih.gov

Another significant development is a chiral small molecule gelator, (R)-H₃L, derived from this compound-phosphoric acid. This compound spontaneously forms a stable water-induced gel. The gelation ability was enhanced by the addition of Cu²⁺, resulting in a metal-organic gel (MOG). This (R)-H₃L-Cu²⁺ MOG demonstrated highly sensitive visual enantioselective and chemoselective recognition of L-histidine among 19 other amino acids. As little as 0.01 equivalent of L-histidine relative to the critical gelation concentration of (R)-H₃L-Cu caused the gel to collapse, while D-histidine did not affect it. researchgate.netrsc.orgmdpi.com

More recently, a chiral gelator, (R)-H₆L, featuring a this compound skeleton with multiple carboxyl groups, was designed. This compound formed a supramolecular gel with Cu²⁺ in an EtOH/H₂O system. The resulting (R)-H₆L-Cu²⁺ gel exhibited highly sensitive visual chemoselective and enantioselective collapse towards L-tartaric acid (L-TA) at ultralow concentrations (as low as 0.06 equiv.). In contrast, the (S)-H₆L-Cu₀.₂ gel showed enantioselective recognition towards D-TA, undergoing collapse at a similar low concentration, while requiring twice the amount of the L-enantiomer to induce collapse. This demonstrates a tandem visual recognition capability, first for Cu²⁺ and then for chiral tartaric acid. nih.govmdpi.com

The mechanism behind these gel collapse phenomena often involves the disruption of the intricate non-covalent interactions (e.g., hydrogen bonding, π-π stacking, and metal-ligand coordination) that are crucial for maintaining the gel's three-dimensional network. When a specific chiral analyte interacts preferentially with the gelator, it can interfere with these stabilizing forces, leading to a visible gel-to-sol phase transition. researchgate.netnih.gov

The following table presents examples of enantioselective gelation and gel collapse:

| This compound-based Gelator | Chiral Analyte(s) | Observation / Collapse Threshold | Reference |

| (R)-BINOL-terpyridine Cu(II) complex ((R)-2) | (S)-phenylglycinol | Gel collapse at 0.10 equiv. | researchgate.netnih.govnih.gov |

| (R)-phenylglycinol | No gel collapse at 0.10 equiv. | researchgate.netnih.govnih.gov | |

| (S)-1-amino-2-propanol | Gel collapse | researchgate.net | |

| (R)-1-amino-2-propanol | No gel collapse | researchgate.net | |

| (R)-BINOL-phosphoric acid ((R)-H₃L)-Cu²⁺ MOG | L-histidine | Gel collapse at 0.01 equiv. | researchgate.netrsc.orgmdpi.com |

| D-histidine | No gel collapse | researchgate.netrsc.orgmdpi.com | |

| (R)-BINOL-carboxyl ((R)-H₆L)-Cu²⁺ MOG | L-tartaric acid (L-TA) | Gel collapse at 0.06 equiv. | nih.govmdpi.com |

| (S)-BINOL-carboxyl ((S)-H₆L)-Cu²⁺ MOG | D-tartaric acid (D-TA) | Gel collapse at 0.06 equiv. | nih.govmdpi.com |

Applications of 1,1 Bi 2 Naphthol in Materials Science and Supramolecular Chemistry

1,1'-Bi-2-naphthol as Chiral Building Blocks for Functional Materials

The unique stereochemical properties of BINOL are being harnessed to impart chirality into a variety of advanced materials, leading to applications in enantioselective recognition, asymmetric catalysis, and chiroptical devices.

The incorporation of this compound units into the backbone or as pendant groups of polymers and dendrimers allows for the creation of macromolecules with a defined chiral environment. These materials have shown significant promise in asymmetric catalysis and chiral recognition.

Dendrimers, with their highly branched, tree-like structures, offer a unique scaffold for positioning catalytic this compound units. For instance, dendritic chiral this compound ligands have been synthesized through the condensation of 2,2'-dihydroxy-1,1'-binaphthyl-3,3'-dicarboxylic acid with Fréchet-type polyether dendrons. rsc.org These dendritic structures, when complexed with titanium, act as effective catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes. rsc.org Research has shown that the enantioselectivity of these dendritic catalysts can be influenced by the structure of the linker attaching the this compound unit to the dendron. rsc.org For example, in the addition of diethylzinc to benzaldehyde, different enantioselectivities were observed depending on the nature of the dendritic ligand. rsc.org

Chiral ionic polymers based on this compound have also been developed. Through "click" chemistry, this compound units functionalized with triazole groups have been polymerized to create materials capable of enantioselective recognition of tryptophan anions. rsc.org These polymers exhibit significant differences in fluorescence quenching upon interaction with D- and L-tryptophan, demonstrating their potential as chiral sensors. rsc.org The enantioselective fluorescence enhancement ratio (ef) for these polymers can reach values as high as 7.87 for the recognition of D-tryptophan. rsc.org

| Dendritic Ligand Generation | Linker Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| G0 | Amide | >98 | Moderate | rsc.org |

| G1 | Amide | >98 | Moderate (similar to G0) | rsc.org |

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. The integration of enantiopure this compound derivatives into these frameworks results in chiral porous materials with high surface areas and well-defined pore structures, making them excellent candidates for enantioselective applications.